molecular formula C22H17NO3S B585111 Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone CAS No. 129667-10-3

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

Cat. No.: B585111
CAS No.: 129667-10-3
M. Wt: 375.442
InChI Key: GIFKSZBCBSWUID-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is a complex organic compound that features a naphthalene ring and a tosylated pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone typically involves the reaction of naphthalene derivatives with tosylated pyrrole intermediates. One common method involves the use of TosMIC (tosylmethyl isocyanide) chemistry to introduce the tosyl group onto the pyrrole ring . The reaction conditions often require a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)carboxylic acid, while reduction could produce naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanol.

Scientific Research Applications

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
  • Naphthalen-1-yl(1-phenyl-1H-pyrrol-3-yl)methanone

Uniqueness

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack the tosyl group or have different substituents on the pyrrole ring .

Biological Activity

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone (CAS: 129667-10-3) is an organic compound characterized by its complex structure, which includes a naphthalene ring and a tosylated pyrrole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular FormulaC22H17NO3S
Molecular Weight375.44 g/mol
LogP5.4985
PSA64.52 Ų

The presence of the tosyl group enhances the compound's reactivity and biological potential, making it a valuable candidate for further research.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyrrole have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar traits due to its structural components .

Anticancer Activity

Research into the anticancer properties of naphthalenes and pyrroles has revealed promising results. This compound is being studied for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in specific cancer cell lines, although detailed mechanisms remain to be elucidated .

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate enzyme activity, potentially impacting metabolic pathways associated with disease progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthalene derivatives found that compounds similar to this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess activity, revealing zones of inhibition that indicate potential therapeutic applications against bacterial infections .

Case Study 2: Anticancer Potential

In vitro studies on the anticancer potential of this compound showed that it could significantly reduce the viability of human breast cancer cells (MCF7). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-9-11-19(12-10-16)27(25,26)23-14-13-18(15-23)22(24)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFKSZBCBSWUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856034
Record name [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129667-10-3
Record name [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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